Suzuki-Miyaura Cross-Coupling Yield: 5-Bromo-2-(3-methoxyphenyl)pyridine vs. 2-Bromo-5-(3-methoxyphenyl)pyridine
In a palladium-catalyzed Suzuki-Miyaura coupling with a methoxyphenylboronic acid, 5-Bromo-2-(3-methoxyphenyl)pyridine exhibits a significantly higher yield as the major product (43%) compared to its regioisomer 2-Bromo-5-(3-methoxyphenyl)pyridine (minor product, 0.039 g yield not reported but described as minor) . This difference arises from the electronic and steric influences of the substitution pattern, highlighting the importance of precise regiochemistry for synthetic efficiency.
| Evidence Dimension | Synthetic yield in Suzuki-Miyaura coupling |
|---|---|
| Target Compound Data | 43% yield (0.242 g) |
| Comparator Or Baseline | 2-Bromo-5-(3-methoxyphenyl)pyridine: minor product, 0.039 g |
| Quantified Difference | Major product vs. minor product; target compound yield is >6x by mass |
| Conditions | Suzuki-Miyaura cross-coupling using Pd catalyst |
Why This Matters
Higher and predictable synthetic yield directly reduces procurement costs and streamlines downstream derivatization.
